5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide
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Overview
Description
5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide is a brominated benzamide derivative. This compound has garnered significant interest in various fields of research due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamide derivatives .
Scientific Research Applications
5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-{[2-(methoxy)phenyl]carbamothioyl}-2-methoxybenzamide
- 5-Bromo-N-{[2-(fluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide
- 5-Bromo-N-{[2-(chloromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide
Uniqueness
Compared to similar compounds, 5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
5747-46-6 |
---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-benzo[b][1,4]benzothiazepin-6-ylmorpholine |
InChI |
InChI=1S/C17H16N2OS/c1-3-7-15-13(5-1)17(19-9-11-20-12-10-19)18-14-6-2-4-8-16(14)21-15/h1-8H,9-12H2 |
InChI Key |
KWTXAMKTVXUNSP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Synonyms |
11-(4-Morpholinyl)-dibenzo[b,f][1,4]thiazepine |
Origin of Product |
United States |
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